Azido(methoxy)methanone

説明

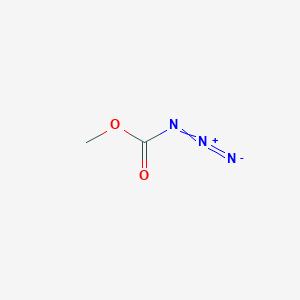

Structure

3D Structure

特性

IUPAC Name |

methyl N-diazocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNHTHTTUJQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501898 | |

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-56-9 | |

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azido(methoxy)methanone chemical structure and properties

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Energetic Landscape of Azido(methoxy)methanone

Azido(methoxy)methanone, also known as methyl azidoformate, is a molecule of significant interest in the field of organic synthesis. Its rich chemical reactivity, stemming from the energetic azide functional group, presents both opportunities and challenges. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical structure, properties, synthesis, and reactivity of this versatile compound. As a Senior Application Scientist, my aim is to not only present the factual data but also to provide insights into the causality behind experimental choices and to emphasize the importance of self-validating safety protocols when handling such energetic materials.

Molecular Structure and Identification

Azido(methoxy)methanone is a small, yet structurally significant organic molecule. A thorough understanding of its architecture is fundamental to appreciating its chemical behavior.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl N-diazocarbamate[1] |

| Common Names | Azido(methoxy)methanone, Methyl azidoformate, Methyl carbonazidate |

| CAS Number | 1516-56-9[1] |

| Molecular Formula | C₂H₃N₃O₂[2] |

| Molecular Weight | 101.06 g/mol [2] |

| SMILES | COC(=O)N=[N+]=[N-][1] |

Structural Elucidation

The structure of azido(methoxy)methanone features a central carbonyl group bonded to a methoxy group (-OCH₃) and an azide group (-N₃). Theoretical studies involving ab initio calculations have been employed to determine its optimal geometry and conformational equilibrium.[3]

The azide group is a linear arrangement of three nitrogen atoms with delocalized pi electrons, contributing to the molecule's reactivity. The presence of both the electron-withdrawing carbonyl group and the energetic azide moiety defines the unique chemical character of this compound.

graph Azido_methoxy_methanone_Structure {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

O1 [label="O"];

O2 [label="O"];

C2 [label="C"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

N1 [label="N"];

N2 [label="N"];

N3 [label="N"];

C1 -- O1 [len=1.2];

C1 -- O2 [len=1.2];

C1 -- N1 [len=1.2];

O2 -- C2 [len=1.2];

C2 -- H1 [len=1];

C2 -- H2 [len=1];

C2 -- H3 [len=1];

N1 -- N2 [len=1.2];

N2 -- N3 [len=1.2];

// Positioning

C1 [pos="0,0!"];

O1 [pos="0,1!"];

O2 [pos="-1.2,-0.5!"];

C2 [pos="-2.4,-0.5!"];

H1 [pos="-2.9,0.2!"];

H2 [pos="-2.9,-1.2!"];

H3 [pos="-2.4,-1.2!"];

N1 [pos="1.2,-0.5!"];

N2 [pos="2.4,-0.5!"];

N3 [pos="3.6,-0.5!"];

}

Caption: Mandatory safety workflow for handling azido(methoxy)methanone.

Synthesis of Azido(methoxy)methanone

The synthesis of azido(methoxy)methanone typically involves the reaction of a suitable precursor with an azide source. While a definitive, detailed protocol is not widely published, a plausible and commonly employed method is the reaction of methyl chloroformate with sodium azide.

Proposed Synthetic Route

Caption: Proposed synthesis of azido(methoxy)methanone.

Experimental Protocol (Hypothetical, based on related procedures)

Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and adapted with extreme caution in a controlled laboratory setting by experienced personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide in a suitable solvent such as acetone or acetonitrile.

-

Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

-

Addition of Precursor: Slowly add a solution of methyl chloroformate in the same solvent to the stirred suspension of sodium azide via the dropping funnel. The addition should be dropwise to control the exothermicity of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, filter the mixture to remove the sodium chloride byproduct. Carefully remove the solvent under reduced pressure at a low temperature.

-

Purification: The crude product may be purified by vacuum distillation, although this step carries a significant risk of explosion and should only be attempted with appropriate safety measures in place.

Chemical Reactivity and Applications

The reactivity of azido(methoxy)methanone is primarily dictated by the azide functional group, making it a valuable reagent in various organic transformations.

Key Reactions

-

1,3-Dipolar Cycloaddition: Like other organic azides, azido(methoxy)methanone can undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles and triazolines, respectively. For instance, its reaction with norbornene proceeds via a 1,3-dipolar cycloaddition to yield an exo triazoline adduct.[4] This class of reactions is a cornerstone of "click chemistry."

-

Curtius Rearrangement: Acyl azides, including azidoformates, are known to undergo the Curtius rearrangement upon heating to form isocyanates with the loss of nitrogen gas.[5][6] The resulting isocyanate can be trapped with various nucleophiles to generate carbamates, ureas, and other derivatives. This reaction is a powerful tool for the synthesis of amines and their derivatives.[6]

-

Reduction: The azide group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or Staudinger reduction (using triphenylphosphine).

-

Nitrene Formation: Upon photolysis or thermolysis, azido(methoxy)methanone can generate a highly reactive nitrene intermediate, which can undergo a variety of insertion and addition reactions.

Caption: Key reactivity pathways of azido(methoxy)methanone.

Potential Applications

The diverse reactivity of azido(methoxy)methanone makes it a valuable building block in organic synthesis, with potential applications in:

-

Synthesis of Heterocyclic Compounds: As a precursor for 1,3-dipolar cycloadditions, it can be used to construct a wide variety of nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and agrochemicals.[7]

-

Amine Synthesis: Through the Curtius rearrangement or reduction, it serves as a precursor for the introduction of an amino group, a critical functional group in many biologically active molecules.

-

Bioconjugation: The azide group is a key functional group in bioorthogonal chemistry, allowing for the selective labeling of biomolecules. While less common than other azides for this purpose, azido(methoxy)methanone could potentially be used in this context.

Conclusion and Future Outlook

Azido(methoxy)methanone is a reactive and versatile chemical entity that holds significant promise for synthetic chemists. Its ability to participate in a range of powerful transformations, including 1,3-dipolar cycloadditions and the Curtius rearrangement, makes it a valuable tool for the construction of complex molecular architectures. However, its energetic nature necessitates a profound respect for safety protocols and careful handling. Future research will likely focus on the development of safer and more efficient synthetic methods for this compound and the exploration of its utility in novel synthetic methodologies, particularly in the fields of medicinal chemistry and materials science. As with any energetic material, a thorough understanding of its properties and a commitment to rigorous safety practices are paramount to unlocking its full potential.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chemsrc. (2025, August 25). Methyl azidoacetate | CAS#:1816-92-8. Retrieved January 25, 2026, from [Link]

- Santos, J. P., Costa, M. L., & Parente, F. (2003). Theoretical study of the molecular properties of methyl azidoformate and ethyl azidoformate. Journal of Molecular Structure: THEOCHEM, 634(1-3), 131-140.

-

MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved January 25, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Google Patents. (n.d.). CN103274944A - Preparation method of methylchloroformate.

-

PubChem. (n.d.). Azido(methoxy)methanone. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-azidoacetate. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Retrieved January 25, 2026, from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 25, 2026, from [Link]

-

Supporting Information 1. (n.d.). Retrieved January 25, 2026, from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved January 25, 2026, from [Link]

-

MDPI. (2025, January 27). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Retrieved January 25, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). A) 1 HNM spectra of 3-azido NAM methyl ester. Retrieved January 25, 2026, from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl azodicarboxylate. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). —Comparison of infrared spectra of residue with methyl formate. Both.... Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved January 25, 2026, from [Link]

-

RSC Publishing. (n.d.). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved January 25, 2026, from [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved January 25, 2026, from [Link]

- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)

- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 25, 2026, from [Link]

-

YouTube. (2018, September 21). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, December 1). Fluorocyclization of Vinyl Azides for the Formation of 3-Azido Heterocycles. Retrieved January 25, 2026, from [Link]

-

CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl formate. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, October 10). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved January 25, 2026, from [Link]

-

Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Methyl formate. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl azide - Wikipedia [en.wikipedia.org]

- 3. sci-hub.sg [sci-hub.sg]

- 4. biosynth.com [biosynth.com]

- 5. targetmol.com [targetmol.com]

- 6. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Azides in the Synthesis of Various Heterocycles [mdpi.com]

An In-Depth Technical Guide to Azido(methoxy)methanone for Advanced Research

Introduction: The Versatility of a Compact Reagent

In the landscape of modern synthetic chemistry, particularly within the demanding realms of drug discovery and development, the efficiency and versatility of a reagent are paramount. Azido(methoxy)methanone, also known as methoxycarbonyl azide, has emerged as a valuable and highly reactive building block. Its compact structure, combining a reactive azide with a methoxycarbonyl group, offers a unique handle for a variety of chemical transformations. This guide provides an in-depth exploration of azido(methoxy)methanone, from its fundamental properties and synthesis to its diverse applications and safe handling, tailored for researchers, scientists, and drug development professionals. The strategic incorporation of the azide moiety allows for its use in bioorthogonal "click" chemistry, while the overall structure serves as a precursor to reactive nitrene intermediates and a partner in cycloaddition reactions for the construction of complex heterocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in research.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃O₂ | [1] |

| Molecular Weight | 101.06 g/mol | [1] |

| CAS Number | 1516-56-9 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Boiling Point | Decomposes upon heating | [2] |

| Solubility | Soluble in most organic solvents | General knowledge |

Spectroscopic Data

| Technique | Expected Chemical Shift/Peak | Interpretation |

| ¹H NMR | ~3.8 ppm (singlet, 3H) | Methoxy group (-OCH₃) protons |

| ¹³C NMR | ~53 ppm, ~160 ppm | Methoxy carbon (-OCH₃), Carbonyl carbon (C=O) |

| Infrared (IR) | ~2130-2170 cm⁻¹ (strong, sharp), ~1720-1740 cm⁻¹ (strong) | Asymmetric stretch of the azide group (-N₃), Carbonyl group (C=O) stretch |

| Mass Spec (EI) | m/z 101 (M⁺), 73, 59, 43 | Molecular ion, loss of N₂, loss of N₃, and other fragments |

Synthesis of Azido(methoxy)methanone: A Self-Validating Protocol

The most common and reliable method for the synthesis of azido(methoxy)methanone is the nucleophilic substitution of methyl chloroformate with sodium azide. This procedure should be performed with rigorous safety precautions due to the potential hazards of both the reactants and the product.

Reaction Principle

The synthesis proceeds via an SN2 mechanism where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate and displacing the chloride leaving group.

1,3-Dipolar Cycloaddition Reactions

Azido(methoxy)methanone readily participates in [3+2] cycloaddition reactions with unsaturated systems. With alkenes, it forms unstable triazoline intermediates which can subsequently lose nitrogen to yield aziridines or rearrange. [1]More significantly for drug development, its reaction with alkynes, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, provides a highly efficient and regioselective route to 1,2,3-triazoles. [3]

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of azido(methoxy)methanone makes it a valuable tool in the synthesis of pharmaceutically relevant molecules.

Bioorthogonal Chemistry and Drug Conjugation

The azide group is a key player in bioorthogonal chemistry, allowing for the covalent attachment of molecules in complex biological systems without interfering with native biochemical processes. Azido(methoxy)methanone can be used to introduce an azide handle onto a molecule of interest, which can then be "clicked" onto another molecule containing an alkyne, for applications in drug targeting, delivery, and diagnostics.

Synthesis of Heterocyclic Scaffolds in Antiviral and Anticancer Agents

Many antiviral and anticancer drugs are based on nitrogen-containing heterocyclic scaffolds. [4][5]The 1,2,3-triazole ring, readily formed from azides, is a prominent feature in many kinase inhibitors and other therapeutic agents due to its ability to form favorable interactions with biological targets. [6][7]Azido(methoxy)methanone serves as a versatile reagent for constructing these crucial heterocyclic cores. For instance, the synthesis of novel nucleoside analogs with potential antiviral activity often employs the introduction of an azide followed by a cycloaddition reaction. [4]

Safety and Handling: A Protocol for Risk Mitigation

Organic azides are energetic materials and must be handled with extreme caution.

Hazard Analysis:

-

Explosive Potential: Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon heating or friction. [8]* Toxicity: Azides are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Thermal Instability: Azido(methoxy)methanone will decompose upon heating, releasing nitrogen gas, which can lead to a dangerous pressure buildup in a closed system. [2] Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct all work with azido(methoxy)methanone in a well-ventilated chemical fume hood.

-

Safety Shield: Use a blast shield, especially when working with quantities greater than a few grams or when heating the compound.

-

Avoid Friction and Shock: Do not use metal spatulas or ground glass joints, which can cause friction and initiate decomposition. Use plastic or Teflon-coated equipment.

-

Temperature Control: Avoid heating the compound unless absolutely necessary, and always use a reliable temperature control system. Do not distill to dryness.

-

Storage: Store in a cool, dark place, away from heat, light, and incompatible materials.

-

Waste Disposal: Quench any residual azide with a suitable reducing agent before disposal, following institutional safety guidelines.

| Risk | Mitigation Strategy |

| Explosion | Work on a small scale, use a safety shield, avoid heat, shock, and friction. |

| Toxic Exposure | Handle in a fume hood with appropriate PPE. |

| Runaway Reaction | Maintain strict temperature control, use an ice bath for cooling. |

Conclusion

Azido(methoxy)methanone is a potent and versatile reagent for advanced organic synthesis. Its ability to serve as a precursor to reactive nitrenes and to participate in highly efficient cycloaddition reactions makes it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully leverage the synthetic potential of this compact and powerful building block.

References

-

Organic Syntheses. Procedure for the Synthesis of Methyl Azidoacetate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of methyl methanoate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oehlschlager, A. C., & Zalkow, L. H. (1969). Reaction of methyl azidoformate with norbornene. Canadian Journal of Chemistry, 47(23), 4367–4373. [Link]

-

Boyce, M., & Bertozzi, C. R. (2011). Bringing chemistry to life. Nature Methods, 8(8), 638–642. [Link]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). Synthesis and antiviral activity of nucleoside analogs containing tricyclic bases. Antiviral Research, 155, 1-19. [Link]

-

Kumar, A., et al. (2022). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 15(10), 104130. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl methanoate. [Link]

-

Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128–1137. [Link]

-

Wu, H., et al. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. European Journal of Medicinal Chemistry, 163, 440-451. [Link]

- Lwowski, W. (Ed.). (1970). Nitrenes. Interscience Publishers.

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

De Clercq, E. (2009). Recent highlights in the development of new antiviral drugs. Journal of Antimicrobial Chemotherapy, 63(5), 841-854. [Link]

-

ResearchGate. Mechanism of reaction with methyl azidoacetate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl methanoate. [Link]

- Google Patents.

-

Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

ResearchGate. Thermal decomposition of methyl azide. [Link]

-

Liu, P., et al. (2019). Synthesis and biological evaluation of MEK/mTOR multifunctional inhibitors as novel anticancer agents. Journal of Medicinal Chemistry, 62(11), 5511-5524. [Link]

-

Chemguide. fragmentation patterns in mass spectra. [Link]

-

Wikipedia. Methyl azide. [Link]

-

Supporting Information 1. General procedure for the synthesis of n-azidomethyl alkynoates. [Link]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

National Institutes of Health. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]

-

Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

-

PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Organic Chemistry Portal. Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl ethanoate. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ddd-UAB. Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. [Link]

-

Agilent. Methyl Acetate - Safety Data Sheet. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Sci-Hub. Synthesis of acyclic nucleoside phosphonates as antiviral compounds. [Link]

-

YouTube. Synthesis Challenge: How to Add a Methyl Group to an Alkene. [Link]

-

Chemistry LibreTexts. 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Azido(methoxy)methanone

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Energetic Landscape of Azido(methoxy)methanone

Foundational Principles: Choosing the Right Tools for the Job

The selection of an appropriate theoretical method and basis set is the cornerstone of any meaningful quantum chemical investigation. For a molecule like azido(methoxy)methanone, which contains a nitrogen-rich, energetic functional group, this choice is particularly critical.

The Density Functional Theory (DFT) Approach: A Balance of Accuracy and Efficiency

For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more computationally tractable quantity. However, the landscape of DFT functionals is vast.

-

Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good starting point. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in computational chemistry and is known to provide reasonable geometries and vibrational frequencies for a wide range of organic molecules.[1][2]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly adept at describing systems with charge-transfer character, which can be relevant in the excited states and decomposition pathways of azides. The inclusion of empirical dispersion corrections (indicated by "-D") is crucial for accurately modeling non-covalent interactions, though less critical for the intramolecular properties that are the focus of this guide.

-

Minnesota Functionals (e.g., M06-2X): This suite of functionals has been parameterized to perform well for a broad range of chemical problems, including thermochemistry and kinetics. M06-2X, with its high percentage of Hartree-Fock exchange, is often recommended for main-group thermochemistry and kinetics.[3]

Field Insight: While B3LYP is a robust and well-validated starting point, for a more rigorous investigation of the decomposition pathways of azido(methoxy)methanone, employing a functional like M06-2X is advisable due to its better performance for energetic systems.

Basis Sets: The Language of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons in the molecule.

-

Pople-Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The numbers refer to the number of basis functions used to describe core and valence electrons. The addition of polarization functions (e.g., (d,p)) allows for the description of non-spherical electron distributions, which is essential for accurately describing chemical bonds. Diffuse functions (+) are important for describing anions and weakly bound electrons, and are recommended for azides.

-

Dunning-Style Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. While more computationally expensive, they offer a more systematic way to improve the accuracy of calculations.

Field Insight: For azido(methoxy)methanone, a basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended for a good balance of accuracy and computational cost. For highly accurate benchmark calculations, an augmented correlation-consistent basis set like aug-cc-pVTZ would be a suitable choice.

The Computational Workflow: From Structure to Reactivity

A comprehensive quantum chemical analysis of azido(methoxy)methanone involves a series of interconnected calculations. This workflow allows for a multi-faceted understanding of the molecule's properties.

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Step 1: Geometry Optimization - Finding the Most Stable Structure

The first step is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure, which systematically adjusts the molecular geometry to find a minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Construct Initial Geometry: Build an initial 3D structure of azido(methoxy)methanone using a molecular builder. Ensure reasonable bond lengths and angles.

-

Select Level of Theory: Choose a DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).

-

Perform Optimization: Run the geometry optimization calculation. The algorithm will iteratively minimize the forces on each atom until a stationary point is reached.

-

Convergence Criteria: Ensure the calculation has converged by checking that the forces on the atoms and the change in energy between steps are below the default thresholds of the software.

Step 2: Vibrational Frequency Analysis - Confirming the Minimum and Predicting Spectra

A frequency calculation serves two critical purposes:

-

Verification of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry optimization should be revisited.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the IR and Raman spectra of the molecule. This is invaluable for interpreting experimental spectra and identifying characteristic vibrational modes.[2]

Experimental Protocol: Vibrational Frequency Analysis

-

Use Optimized Geometry: Perform the frequency calculation on the optimized geometry from Step 1, using the same level of theory.

-

Analyze Frequencies: Check the output for any imaginary frequencies. If none are present, the structure is a true minimum.

-

Visualize Vibrational Modes: Animate the vibrational modes to understand the nature of the atomic motions associated with each frequency. Key modes for azido(methoxy)methanone will include the asymmetric and symmetric N-N-N stretches, the C=O stretch, and various bending and rocking modes.

-

Compare with Experiment: If experimental IR or Raman data is available, compare the calculated frequencies (often scaled by a factor of ~0.96-0.98 for hybrid functionals to account for anharmonicity) with the experimental peak positions.

Step 3: Thermochemical Analysis - Quantifying Stability

The output of a frequency calculation also provides the necessary data to compute important thermochemical properties, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. A particularly important property for energetic materials is the heat of formation (ΔHf).

Calculating the Heat of Formation (ΔHf) using Isodesmic Reactions

A direct calculation of the heat of formation from atomization energies can be prone to large errors. A more reliable method is to use an isodesmic reaction, which is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.[4][5][6][7][8] This allows for a cancellation of errors in the electronic structure calculations.

For azido(methoxy)methanone, a suitable isodesmic reaction is:

CH₃OC(O)N₃ + CH₄ → CH₃N₃ + CH₃OC(O)H

Experimental Protocol: Heat of Formation Calculation

-

Optimize and Calculate Frequencies: Perform geometry optimizations and frequency calculations for all species in the isodesmic reaction (azido(methoxy)methanone, methane, methyl azide, and methyl formate) at the same level of theory.

-

Calculate Reaction Enthalpy (ΔHr): ΔHr = [H(CH₃N₃) + H(CH₃OC(O)H)] - [H(CH₃OC(O)N₃) + H(CH₄)] Where H is the calculated total enthalpy at 298.15 K from the frequency calculation output.

-

Calculate Heat of Formation: ΔHf[CH₃OC(O)N₃] = [ΔHf(CH₃N₃) + ΔHf(CH₃OC(O)H)] - ΔHf(CH₄) - ΔHr Use well-established experimental values for the heats of formation of methane, methyl azide, and methyl formate.

Step 4: Electronic Structure Analysis - Understanding the Bonding

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs that correspond to a Lewis structure representation.[2][9][10][11] This is particularly useful for understanding the electronic structure of the azido group.

Experimental Protocol: NBO Analysis

-

Perform NBO Calculation: Request an NBO analysis on the optimized geometry.

-

Analyze Donor-Acceptor Interactions: The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For azido(methoxy)methanone, look for:

-

Interactions involving the lone pairs on the nitrogen and oxygen atoms.

-

Hyperconjugative interactions that delocalize electron density and contribute to the molecule's stability.

-

-

Examine NBO Charges: NBO analysis provides a more chemically realistic charge distribution than other methods like Mulliken population analysis.

Caption: A simplified representation of the bonding in azido(methoxy)methanone.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.

Probing Reactivity: The Thermal Decomposition Pathway

A critical aspect of studying an energetic molecule is understanding its decomposition mechanism. For azido(methoxy)methanone, experimental evidence suggests a complex decomposition pathway following the initial extrusion of dinitrogen (N₂).[12]

Caption: A proposed thermal decomposition pathway for azido(methoxy)methanone.

The initial step is likely the cleavage of the N-N₂ bond to form a methoxycarbonylnitrene intermediate and a molecule of nitrogen.[13] This highly reactive nitrene can then undergo further reactions. Experimental studies on the pyrolysis of methyl azidoformate have identified HNCO, H₂CO, CH₂NH, and CO₂ as major products, suggesting the involvement of a four-membered cyclic intermediate.[12]

Computational Investigation of the Decomposition Pathway

To computationally investigate this pathway, one would need to locate the transition state (TS) for the key steps, particularly the rearrangement of the nitrene to the cyclic intermediate and the subsequent ring-opening.

Experimental Protocol: Transition State Search

-

Propose Reactant and Product Geometries: For the rearrangement of the nitrene to the cyclic intermediate, the optimized structure of the nitrene would be the reactant, and the optimized structure of the cyclic intermediate would be the product.

-

Perform a Transition State Search: Use a method like the Berny algorithm (opt=ts) in Gaussian, providing an initial guess for the transition state structure. This can often be obtained from a relaxed scan along the reaction coordinate or by using a synchronous transit-guided quasi-Newton (QST2 or QST3) method.

-

Verify the Transition State: A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.

Safety Considerations: Computational Prediction of Sensitivity

Given the energetic nature of azides, an assessment of its potential sensitivity to stimuli like impact is a crucial safety consideration. While experimental testing is the gold standard, computational methods can provide valuable initial insights. The sensitivity of energetic materials has been correlated with various molecular properties, including:

-

Oxygen Balance: A measure of the degree to which an explosive can oxidize its own carbon and hydrogen.

-

Electrostatic Potential: Regions of positive electrostatic potential on the molecular surface can indicate sensitivity to nucleophilic attack, which may be an initial step in decomposition.

-

Weakest Bond Analysis: Identifying the bond with the lowest bond dissociation energy can suggest the initial trigger for decomposition.

Data Presentation and Interpretation

The results of these quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Structural Parameters of Azido(methoxy)methanone (Example data at the M06-2X/6-311+G(d,p) level of theory)

| Parameter | Value |

| N1-N2 Bond Length (Å) | 1.25 |

| N2-N3 Bond Length (Å) | 1.13 |

| C1-N1 Bond Length (Å) | 1.40 |

| C1=O1 Bond Length (Å) | 1.20 |

| N1-N2-N3 Bond Angle (°) | 172.5 |

| C1-N1-N2 Bond Angle (°) | 115.0 |

Table 2: Calculated Vibrational Frequencies of Azido(methoxy)methanone (Example data at the M06-2X/6-311+G(d,p) level of theory, scaled by 0.97)

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| ~2150 | High | Asymmetric N₃ Stretch |

| ~1750 | High | C=O Stretch |

| ~1250 | Medium | Symmetric N₃ Stretch |

| ... | ... | ... |

Table 3: Calculated Thermochemical Properties of Azido(methoxy)methanone (Example data at 298.15 K and 1 atm)

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 25.8 |

| Enthalpy (Hartree) | -322.5 |

| Gibbs Free Energy (Hartree) | -322.6 |

| Calculated Heat of Formation (kcal/mol) | (Value from isodesmic reaction) |

Conclusion: A Powerful Tool for Discovery and Safety

Quantum chemical calculations provide an indispensable toolkit for researchers working with energetic and reactive molecules like azido(methoxy)methanone. By carefully selecting appropriate theoretical methods and performing a systematic series of calculations, it is possible to gain deep insights into the molecule's structure, stability, and reactivity. This guide has outlined a comprehensive workflow, from initial geometry optimization to the investigation of complex decomposition pathways. By embracing these computational tools, researchers can not only accelerate their discovery process but also ensure a higher level of safety and understanding in their experimental work.

References

-

DeYonker, N. J., & Cundari, T. R. (2016). Calculating Heat of Formation Values of Energetic Compounds: A Comparative Study. Propellants, Explosives, Pyrotechnics, 41(2), 296-305. [Link]

-

Santos, J. P., Costa, M. L., & Parente, F. (2003). Theoretical study of the molecular properties of methyl azidoformate and ethyl azidoformate. Journal of Molecular Structure: THEOCHEM, 664-665, 135-143. [Link]

-

Caramella, P., & Faita, G. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 481. [Link]

-

Ghanbari, S., et al. (2021). A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information. PLOS ONE, 16(4), e0249285. [Link]

-

Gleeson, M. P., et al. (2013). Pragmatic approaches to using computational methods to predict xenobiotic metabolism. Journal of Chemical Information and Modeling, 53(7), 1646-1658. [Link]

-

Irikura, K. K. Isodesmic Reactions. National Institute of Standards and Technology. [Link]

-

Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. [Link]

-

Duan, C., et al. (2023). Computational model captures the elusive transition states of chemical reactions. MIT News. [Link]

-

Gour, S., & Goria, S. (2020). A Computational Study on the Vinyl Azide Decomposition. ResearchGate. [Link]

-

Weinhold, F. (2012). Natural Bond Orbital Analysis: A Tutorial. University of Wisconsin-Madison. [Link]

-

Zipse, H. Isodesmic Reactions. Ludwig-Maximilians-Universität München. [Link]

-

Yin, P., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(4), 610-615. [Link]

-

Rosas, F., et al. (2010). Joint experimental and DFT study of the gas-phase unimolecular elimination kinetic of methyl trifluoropyruvate. The Journal of Physical Chemistry A, 114(30), 7892-7897. [Link]

-

Rodriguez, C. F., et al. (1999). A multiconfigurational self-consistent field study of the thermal decomposition of methyl azide. The Journal of Chemical Physics, 111(20), 9297-9304. [Link]

-

Grimme, S., et al. (2015). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Journal of Chemical Theory and Computation, 11(10), 4825-4843. [Link]

-

Ghasemi, F., & Gholipour, M. R. (2021). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Progress in Chemical and Biochemical Research, 4(3), 232-241. [Link]

-

Christopher, J., et al. (2021). Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Vibrational Mode Analysis. Frontiers in Chemistry, 9, 726357. [Link]

-

Ali, A., et al. (2022). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules, 27(19), 6598. [Link]

-

Kar, S., & Leszczynski, J. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1675-1689. [Link]

-

Dyke, J. M., et al. (2005). Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions of methyl azidoformate, ethyl azidoformate and 2-azido-N, N-dimethylacetamide by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. Chemistry, 11(5), 1665-1676. [Link]

-

Ebie, Y., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1675-1689. [Link]

-

Devi, S. P., et al. (2016). Thermal decomposition of methyl azide. ResearchGate. [Link]

-

Gronert, S. (2018). Applications of isodesmic-type reactions for computational thermochemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1334. [Link]

-

Wang, Y., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2112.03441. [Link]

-

de Souza, T. B., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Organic and Biomolecular Chemistry, 21(1), 123-134. [Link]

-

Karabulut, B., & Yurdakul, Ş. (2021). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-840. [Link]

-

Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry, 9, 789472. [Link]

-

Ali, A., et al. (2021). Electronic Structure Investigation of the Stability, Reactivity, NBO Analysis, Thermodynamics, and the Nature of the Interactions in Methyl-substituted Imidazolium-Based Ionic Liquids. ResearchGate. [Link]

-

Goldsmith, C. F., et al. (2012). Ab Initio Chemical Kinetics of Methyl Formate Decomposition: The Simplest Model Biodiesel. The Journal of Physical Chemistry A, 116(13), 3339-3352. [Link]

-

Afzali, A., & Sistanizad, M. (2019). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current Drug Metabolism, 20(10), 783-798. [Link]

Sources

- 1. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WorkWatch Insights [nwchem-sw.org]

- 6. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. researchgate.net [researchgate.net]

- 12. Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions of methyl azidoformate, ethyl azidoformate and 2-azido-N, N-dimethylacetamide by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Chemistry and Application of Azido(methoxy)methanone and Its Analogs: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Value of Azidoformates in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of unique chemical functionalities is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic tools available to the medicinal chemist, azidoformates, and particularly the foundational parent compound azido(methoxy)methanone (also known as methyl azidoformate), represent a class of reagents with remarkable versatility. Their ability to serve as precursors to a variety of nitrogen-containing functionalities, coupled with their utility in bioconjugation and the synthesis of complex heterocyclic systems, underscores their significance. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and safe handling of azido(methoxy)methanone and its key analogs. Our narrative is grounded in field-proven insights, emphasizing the causality behind experimental choices and providing a self-validating framework for the protocols described.

The Core Moiety: Synthesis and Physicochemical Properties of Azido(methoxy)methanone

Azido(methoxy)methanone (Methyl Azidoformate), with the chemical formula C₂H₃N₃O₂, is the simplest ester of azidoformic acid. Its utility stems from the reactive azide group directly attached to a carbonyl moiety, rendering it a valuable precursor for a range of chemical transformations.

Synthesis of Azido(methoxy)methanone

The synthesis of azido(methoxy)methanone is typically achieved through the nucleophilic substitution of a suitable methyl haloformate with an azide salt. While a direct, peer-reviewed synthesis protocol for azido(methoxy)methanone can be elusive in readily available literature, a reliable procedure can be adapted from the well-documented synthesis of its close analog, methyl azidoacetate.[1] The foundational reaction involves the displacement of a halide from methyl chloroformate using sodium azide.

Conceptual Synthesis Pathway:

Figure 1: Conceptual pathway for the synthesis of Azido(methoxy)methanone.

Detailed Experimental Protocol (Adapted from the synthesis of Methyl Azidoacetate[1])

Materials:

-

Methyl chloroformate (toxic, handle with extreme caution in a fume hood)

-

Sodium azide (highly toxic and potentially explosive, do not use a metal spatula)[2]

-

Acetone (anhydrous)

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium azide (1.2 equivalents) in a minimal amount of water. To this, add a significant volume of acetone to create a suspension.

-

Addition of Methyl Chloroformate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of methyl chloroformate (1 equivalent) in acetone to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully filter the reaction mixture to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure at a low temperature (<30 °C) to remove the acetone.

-

Extraction: The remaining aqueous layer is extracted with diethyl ether (3 x volumes).

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure at a low temperature to yield azido(methoxy)methanone as a colorless to pale yellow oil. Caution: Do not distill the final product unless behind a blast shield, as acyl azides are potentially explosive.[2]

Physicochemical and Spectroscopic Data

A thorough characterization of azido(methoxy)methanone is critical for its use in subsequent reactions. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃O₂ | PubChem |

| Molecular Weight | 101.07 g/mol | PubChem |

| Appearance | Colorless to pale yellow oil | Inferred |

| Boiling Point | Potentially explosive, distillation not recommended | [2] |

Spectroscopic Data:

-

¹H NMR: A single peak corresponding to the methyl protons is expected. For the analogous methyl formate, this peak appears around δ 3.7 ppm.[3][4]

-

¹³C NMR: Two peaks are expected: one for the methyl carbon and one for the carbonyl carbon.

-

IR Spectroscopy: A strong, characteristic absorption band for the azide group (N₃) is expected in the region of 2100-2200 cm⁻¹. A strong carbonyl (C=O) stretch will also be present around 1720-1740 cm⁻¹.[5]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 101. Fragmentation patterns would likely involve the loss of N₂ (28 amu) and the methoxy group (31 amu).[5]

The Reactive Core: Chemical Transformations of Azido(methoxy)methanone

The synthetic utility of azido(methoxy)methanone lies in the diverse reactivity of the acyl azide functionality.

The Curtius Rearrangement: A Gateway to Amines and Isocyanates

The hallmark reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical process that leads to the formation of an isocyanate with the extrusion of nitrogen gas. This reaction is a powerful tool in organic synthesis, particularly for the conversion of carboxylic acids (via their acyl azides) to primary amines, carbamates, and ureas.[6]

Mechanism of the Curtius Rearrangement:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl formate(107-31-3) 1H NMR spectrum [chemicalbook.com]

- 4. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Bioconjugation techniques using methyl azidoformate

Application Note & Protocol

Topic: Advanced Bioconjugation via Diazo Transfer Using Methyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of methyl azidoformate as a diazo-transfer reagent in bioconjugation. The primary application detailed is the conversion of primary amines, such as the ε-amino group of lysine residues on proteins, into azides. This transformation is a gateway reaction, enabling subsequent, highly specific modifications via bioorthogonal chemistry, most notably copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions ("click chemistry"). We delve into the underlying reaction mechanism, critical experimental parameters, and provide a self-validating, step-by-step protocol for protein modification. Safety considerations, troubleshooting, and methods for characterization are also discussed to ensure robust and reproducible outcomes in a research and development setting.

Introduction to Methyl Azidoformate in Bioconjugation

The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. While numerous reagents exist for targeting functional groups on proteins, the ability to install a bioorthogonal handle—a functional group that is inert to the biological environment but can be specifically reacted with a chosen partner—offers unparalleled control.

Methyl azidoformate (CH₃N₃O₂) is a compact, efficient reagent for this purpose. Its primary utility in bioconjugation is not as a direct linker, but as a diazo-transfer agent . It selectively reacts with primary amines on a biomolecule to install an azide (N₃) group. This process, known as azidoformylation or more broadly as diazo transfer, effectively converts a common biological nucleophile into a versatile chemical handle for subsequent conjugation reactions.[1][2] The installation of an azide onto a protein surface opens the door to powerful and highly specific ligation chemistries like click chemistry, which are instrumental in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1]

This document serves as a senior-level guide to leveraging this powerful transformation, focusing on the practical aspects of protocol execution and the scientific principles that ensure success.

Reagent Properties and Safe Handling

Scientific integrity begins with safety. Methyl azidoformate, like many low molecular weight organic azides, is an energetic compound that requires careful handling. Its stability is inversely related to the ratio of nitrogen to carbon atoms, and this reagent has a high nitrogen content.[3]

Table 1: Properties of Methyl Azidoformate Analogs

| Property | Value (for Methyl Azidoacetate) | Data Source |

|---|---|---|

| Molecular Formula | C₃H₅N₃O₂ | |

| Molecular Weight | 115.09 g/mol | |

| Appearance | Slightly yellow oil | [4] |

| Primary Hazards | Flammable liquid and vapor, skin/eye irritant, may cause respiratory irritation, potentially explosive upon heating. | |

Causality of Safety Procedures

The azide functional group is an "explosophore," meaning it can release dinitrogen gas (N₂) in a rapid, exothermic decomposition. This process can be initiated by heat, shock, or friction. Therefore, all handling procedures are designed to mitigate these risks.

Mandatory Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[5] All manipulations should be performed within a certified chemical fume hood.[6]

-

Storage: Store methyl azidoformate at reduced temperatures (-18°C is recommended) in the dark.[3] Containers should be tightly sealed and kept upright in a well-ventilated area designated for reactive chemicals. Do not store in metal containers, as azides can form explosive heavy metal azides.[3]

-

Handling:

-

Never heat the reagent directly. Reactions should be conducted with appropriate temperature control.

-

Avoid friction and shock. Do not use metal spatulas to handle the neat compound; use plastic or wood.[3]

-

Work with the smallest quantities necessary for the experiment.

-

Ensure all equipment is free of incompatible materials, especially strong acids, bases, and reducing agents.

-

Prepare solutions in a well-ventilated fume hood and use non-sparking tools.[7]

-

-

Disposal: Quench any residual reagent and dispose of waste according to your institution's hazardous waste guidelines. Never discard azides down the drain.

The Chemistry of Diazo Transfer onto Proteins

The core of this technique is the reaction between the primary amine of a lysine residue and methyl azidoformate. This is not a simple acylation but a transfer of the N₃ group.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the deprotonated primary amine (the reactive species) on the terminal nitrogen of the azide group in methyl azidoformate. This forms an unstable intermediate which then rearranges, leading to the transfer of the diazo group to the amine and the release of methyl carbamate as a stable byproduct. The resulting product is a protein where the original lysine -NH₂ group has been converted to an -N₃ group.

Critical Reaction Parameters

Successful and reproducible bioconjugation requires precise control over several experimental variables. The rationale behind each is explained below.

Table 2: Key Parameters for Protein Azidoformylation

| Parameter | Recommended Range | Rationale & Scientific Justification |

|---|---|---|

| pH | 8.0 - 9.5 | The reactive species is the deprotonated amine (-NH₂). The pKa of the lysine side chain is ~10.5, so a basic pH increases the concentration of the nucleophilic form. However, excessively high pH can denature the protein. A pH of 8.5-9.0 is an effective compromise.[8] |

| Buffer System | Phosphate, Borate, or Bicarbonate | Crucial: The buffer must be free of primary amines (e.g., Tris, Glycine) as these will compete with the protein for reaction with the methyl azidoformate, drastically reducing efficiency.[9] |

| Molar Ratio | 10- to 50-fold molar excess of reagent | A molar excess drives the reaction to completion. The optimal ratio is protein-dependent and should be determined empirically. Start with a 20-fold excess. |

| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight can minimize potential degradation. |

| Reaction Time | 1 - 4 hours at RT; 12-18 hours at 4°C | Reaction kinetics are concentration-dependent. These are typical starting points for achieving significant labeling. |

| Solvent for Reagent | Anhydrous DMSO or DMF | Methyl azidoformate is hydrolytically unstable. It must be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous protein solution.[9] |

Application Protocol: Azidoformylation of a Model Protein (BSA)

This protocol provides a validated workflow for modifying Bovine Serum Albumin (BSA), a standard protein rich in lysine residues. It is designed to be a self-validating system, incorporating steps for purification and characterization.

Materials Required

-

Bovine Serum Albumin (BSA)

-

Methyl Azidoformate

-

Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification: PD-10 Desalting Column (or similar size-exclusion chromatography setup)

-

Quenching Reagent (Optional): 1 M Glycine or Tris buffer, pH 8.0

-

Microcentrifuge tubes and standard laboratory equipment

Reagent Preparation

-

Protein Solution: Prepare a 5 mg/mL solution of BSA in the Reaction Buffer. Ensure the protein is fully dissolved.

-

Methyl Azidoformate Stock:

-

Scientist's Note: This solution is moisture-sensitive and should be prepared immediately before use.

-

Calculate the required volume to achieve a 20-fold molar excess.

-

In a chemical fume hood, carefully prepare a 100 mM stock solution of methyl azidoformate in anhydrous DMSO. For example, add a calculated microliter volume of the reagent to anhydrous DMSO. Mix gently but thoroughly.

-

Experimental Workflow

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, add 500 µL of the 5 mg/mL BSA solution.

-

Reagent Addition: While gently vortexing the protein solution, add the calculated volume of the 100 mM methyl azidoformate stock solution.

-

Scientist's Note: The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end rotation.

-

Quenching (Optional): To ensure all reactive reagent is consumed, add a quenching reagent (e.g., 1 M Glycine) to a final concentration of 50 mM and incubate for another 30 minutes. This step is good practice but can be omitted if proceeding directly to purification.

Purification of the Conjugate

The goal of purification is to separate the now-modified protein from excess reagent and byproducts.

-

Column Equilibration: Equilibrate a PD-10 desalting column with phosphate-buffered saline (PBS), pH 7.4, according to the manufacturer's instructions.

-

Sample Loading: Load the entire reaction mixture onto the equilibrated column.

-

Elution: Elute the protein with PBS, collecting fractions. The modified protein will elute in the void volume, typically well ahead of the small molecule reagents.

-

Pooling: Combine the protein-containing fractions, which can be identified by measuring absorbance at 280 nm.

Characterization and Validation

Confirmation of successful modification is essential. Mass spectrometry is the most direct method.

-

Method: Analyze samples of both the unmodified (native) BSA and the purified, modified BSA using MALDI-TOF Mass Spectrometry.

-

Expected Result: The mass spectrum of the modified BSA should show a mass shift corresponding to the number of azide groups added. The net change for converting an amine (-NH₂) to an azide (-N₃) is the addition of one nitrogen atom (+14 Da). You will observe a distribution of peaks, as multiple lysine residues will be modified to varying extents (e.g., BSA+1014 Da, BSA+1114 Da, etc.).

Troubleshooting Guide

Table 3: Common Issues and Solutions in Protein Azidoformylation

| Problem | Possible Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low or No Modification | 1. Reagent was hydrolyzed (old or exposed to moisture).2. Reaction buffer contained primary amines (e.g., Tris).3. Reaction pH was too low.4. Insufficient molar excess of reagent. | 1. Prepare a fresh stock of methyl azidoformate in anhydrous DMSO immediately before use.2. Switch to a non-amine-containing buffer like borate or phosphate.[9]3. Confirm buffer pH is between 8.0 and 9.5.4. Increase the molar excess of the reagent to 30x or 50x and re-optimize. |

| Protein Precipitation | 1. Final concentration of organic solvent (DMSO) was too high.2. Reagent caused protein aggregation.3. Protein is unstable at the reaction pH. | 1. Keep the final DMSO concentration below 10% (v/v).2. Add the reagent stock solution slowly while gently mixing.3. Perform the reaction at 4°C or screen for an optimal pH that maintains protein solubility. |

| High Polydispersity | Inherent to random lysine modification. | This is expected. If a specific degree of labeling is required, carefully titrate the molar ratio of the reagent. For site-specific modification, genetic incorporation of a uniquely reactive handle is necessary.[10] |

Conclusion

Methyl azidoformate is a potent tool for the bioconjugation toolbox, enabling the efficient conversion of primary amines on proteins into bioorthogonal azide handles. This diazo-transfer reaction is the crucial first step in a two-stage strategy that allows for subsequent, highly specific labeling via click chemistry. By understanding the reaction mechanism, carefully controlling experimental parameters, and adhering to strict safety protocols, researchers can reliably generate azide-modified biomolecules. These products are invaluable intermediates for constructing advanced therapeutic conjugates, diagnostic agents, and research tools, empowering the next wave of innovation in drug development and biotechnology.

References

-

MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

-

ResearchGate. (n.d.). Mechanism of reaction with methyl azidoacetate. [Link]

-

ResearchGate. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de Novo protein synthesis in C. elegans under heat shock. [Link]

-

Canadian Science Publishing. (n.d.). Reaction of methyl azidoformate with norbornene. [Link]

-

Journal of Visualized Experiments. (2017). A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli. [Link]

-

RSC Publishing. (1965). The reaction of methyl azidoformate with norbornene. Evidence for the mechanism of triazoline cleavage. [Link]

-

National Institutes of Health. (n.d.). Using Azido Analogue of S-Adenosyl-L-methionine for Bioorthogonal Profiling of Protein Methylation (BPPM). [Link]

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Chemlyte Solutions. (n.d.). Buy METHYL AZIDOACETATE Industrial Grade. [Link]

-

protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]

-

PLOS. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]

-

CellMosaic. (n.d.). Introducing Functional Groups. [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

-

National Institutes of Health. (n.d.). Click Chemistry Conjugations. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

-

UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. [Link]

-

YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]

-

ResearchGate. (n.d.). Reaction with methyl azidoacetate. [Link]

Sources

- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. targetmol.com [targetmol.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - RU [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.plos.org [journals.plos.org]

The Utility of Azido(methoxy)methanone in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Detailed Guide for Advanced Bioconjugation

Introduction: Re-examining the Azide in Bioorthogonal Chemistry

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. Its ability to form stable triazole linkages under physiological conditions without the need for cytotoxic copper catalysts has propelled its use in live-cell imaging, proteomics, and the synthesis of complex bioconjugates.[1][2] At the heart of this powerful reaction lies the azide, a small, bioorthogonal functional group that remains inert to the complex milieu of biological systems until it encounters its reactive partner, a strained alkyne.[3]

While a diverse array of azides have been developed and utilized in SPAAC, this guide focuses on a simple yet potentially overlooked reagent: azido(methoxy)methanone , also known as methyl azidoformate. This small, easily synthesized molecule presents a unique combination of properties that merit its consideration for specific applications in bioconjugation. The presence of the methoxycarbonyl group offers a potential handle for post-cycloaddition modifications and may influence the electronic properties and, consequently, the reactivity of the azide.

This application note provides a comprehensive overview of azido(methoxy)methanone, from its synthesis and handling to detailed, field-proven protocols for its application in SPAAC. We will delve into the mechanistic underpinnings of its reactivity, supported by computational studies, and offer a comparative analysis to guide researchers in making informed decisions for their experimental designs.

Physicochemical Properties and Synthesis

Azido(methoxy)methanone is a small organic azide with the chemical formula C₂H₃N₃O₂ and a molecular weight of 101.06 g/mol . Its compact size is advantageous in bioorthogonal chemistry as it minimizes potential steric hindrance and perturbation of the biological system it is incorporated into.[3]

Table 1: Properties of Azido(methoxy)methanone

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃O₂ | PubChem |

| Molecular Weight | 101.06 g/mol | PubChem |

| SMILES | COC(=O)N=[N+]=[N-] | PubChem |

| IUPAC Name | methyl N-diazocarbamate | PubChem |

Synthesis of Azido(methoxy)methanone

A reliable method for the synthesis of related small azido-esters like methyl azidoacetate has been well-established and can be adapted for azido(methoxy)methanone. The procedure typically involves the nucleophilic substitution of a corresponding halo-ester with sodium azide.

Protocol 1: Synthesis of a Representative Azido-Ester (Methyl Azidoacetate)

This protocol is adapted from a procedure for methyl azidoacetate in Organic Syntheses, a highly reliable source for synthetic methods.[4]

Materials:

-

Methyl bromoacetate

-

Sodium azide (NaN₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, dissolve methyl bromoacetate (0.528 mol) in methanol (86 mL).

-

Addition of Sodium Azide: Prepare a slurry of sodium azide (0.649 mol) in water (40 mL) and add it to the flask in one portion. Rinse the funnel with an additional 2 x 6 mL of water to ensure complete transfer.

-

Reaction: Stir the suspension at room temperature. A mild exotherm may be observed. After 20 minutes, heat the solution to a gentle reflux using a heating mantle and maintain for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent using a rotary evaporator. Partition the residue between diethyl ether (100 mL) and water (100 mL) in a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a slightly yellow oil.[4]

Safety and Handling: Organic azides are potentially energetic compounds and should be handled with care.[5]

-

Always work behind a safety shield.

-

Avoid heating to high temperatures or subjecting the compound to shock.

-

Store in a cool, well-ventilated area, away from acids and strong oxidizing agents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The Mechanism and Kinetics of Azido(methoxy)methanone in SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon the [3+2] cycloaddition with the azide.[1] The reaction proceeds through a concerted, pericyclic mechanism, leading to the formation of a stable triazole linkage.

A computational study on the cycloaddition reaction of methyl azide with cyclooctyne provides valuable insight into the energetics of this process. The study calculated the activation and reaction energies, confirming the thermodynamic favorability of the reaction.

Caption: General workflow of the SPAAC reaction.

Kinetic Profile

While extensive experimental kinetic data for azido(methoxy)methanone in SPAAC is not widely published, we can infer its reactivity based on general principles and the available computational data. The rate of SPAAC is influenced by both the strain of the alkyne and the electronic properties of the azide. Electron-withdrawing groups on the azide can, in some cases, accelerate the reaction with electron-rich alkynes. The methoxycarbonyl group in azido(methoxy)methanone is moderately electron-withdrawing, suggesting it may have favorable kinetics with common cyclooctynes like BCN and DBCO.

A quantum chemistry study on the reaction of methyl azide with cyclooctyne calculated the activation energy to be favorable for a spontaneous reaction.[6] This theoretical data supports the feasibility of using azido(methoxy)methanone in SPAAC.